N-butyl-7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a complex organic compound that belongs to the class of pyrrolo[2,3-d]pyrimidine derivatives. These compounds have garnered attention in medicinal chemistry due to their potential biological activities, particularly as inhibitors of various kinases involved in cell signaling pathways. The specific structure of N-butyl-7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine suggests that it may exhibit unique pharmacological properties, making it a candidate for further research and development.
The compound can be synthesized through various organic reactions, primarily involving the construction of the pyrrolo[2,3-d]pyrimidine core followed by the introduction of substituents. The synthesis typically involves multi-step procedures that utilize specific precursors and reagents.
N-butyl-7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine can be classified as:
The synthesis of N-butyl-7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically follows a multi-step synthetic route:
The molecular formula for N-butyl-7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is with a molecular weight of approximately 360.4 g/mol.
The compound's structure can be summarized with its InChI and SMILES notations:
InChI=1S/C22H24N4/c1-2-3-13-24-21-20-19(16-7-5-4-6-8-16)14-27(22(20)26-15-25-21)18-11-9-17(23)10-12-18/h4-12,14-15H,2-3,13H2,1H3,(H,24,25,26)
Property | Value |
---|---|
Molecular Formula | C22H24N4 |
Molecular Weight | 360.4 g/mol |
IUPAC Name | N-butyl-7-(3-methylphenyl)-5-pheny... |
Canonical SMILES | CCCCCNC1=C2C(=CN(C2=NC=N1)C3=CC=C(C=C3)C)C4=CC=CC=C4 |
N-butyl-7-(3-methylphenyl)-5-pheny... can undergo several types of chemical reactions:
The mechanism of action for N-butyl-7-(3-methylphenyl)-5-pheny... is primarily associated with its ability to interact with specific molecular targets within biological systems. It is hypothesized that this compound may act as an inhibitor of certain kinases involved in cell signaling pathways:
The physical properties of N-butyl-7-(3-methylphenyl)-5-pheny... include:
Further studies would be necessary to determine precise solubility parameters and melting points.
N-butyl-7-(3-methylphenyl)-5-pheny... has potential applications in various scientific fields:
CAS No.: 120066-54-8
CAS No.: 4678-45-9
CAS No.: 102-94-3
CAS No.: 4720-09-6
CAS No.: